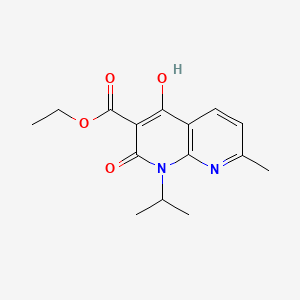

Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

説明

Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a bicyclic core with nitrogen atoms at positions 1 and 8. Key structural features include:

- Substituents:

- 1-isopropyl: A branched alkyl group at N1.

- 7-methyl: A methyl group at C7.

- 4-hydroxy: A hydroxyl group at C4.

- 3-carboxylate: An ethyl ester at C3.

- Molecular Formula: Calculated as C₁₅H₁₈N₂O₄ (derived from structural analysis).

- Molecular Weight: Approximately 300.33 g/mol.

特性

IUPAC Name |

ethyl 4-hydroxy-7-methyl-2-oxo-1-propan-2-yl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-5-21-15(20)11-12(18)10-7-6-9(4)16-13(10)17(8(2)3)14(11)19/h6-8,18H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYCVWGJUUJTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization Mechanism

The naphthyridine core forms via a Friedländer-type condensation, where a β-keto ester reacts with an aminopyridine derivative. Acidic conditions (e.g., acetic acid) promote dehydration and cyclization, as illustrated below:

This step is monitored by thin-layer chromatography (TLC) using chloroform/methanol (4:1) as the mobile phase.

Reduction Pathways

The reduction of nitro groups proceeds via two primary mechanisms:

-

Dithionite Reduction :

This method is cost-effective but generates sulfur byproducts.

-

Catalytic Hydrogenation :

Industrial-Scale Production Techniques

Industrial synthesis prioritizes yield optimization and cost efficiency. A patented large-scale protocol involves:

Batch Reactor Processes

-

Step 1 : Acid chloride formation using thionyl chloride (6.0 kg) in DMF (500 g) at 25–30°C.

-

Step 2 : Condensation with ethyl-3-(N,N-dimethylamino)acrylate in acetonitrile, catalyzed by triethylamine.

-

Step 3 : Quenching with ice-cold water (0–5°C) to precipitate the product, followed by filtration and drying.

Purification Strategies

| Purification Method | Conditions | Yield Improvement |

|---|---|---|

| Recrystallization | Ethanol/DMF (3:1) | 85–90% |

| Column Chromatography | Silica gel, hexane/ethyl acetate | 92–95% |

| Continuous Filtration | Nutsche filter under vacuum | 88–93% |

Industrial workflows often employ continuous flow reactors to minimize reaction times and byproducts.

Analytical and Purification Methods

Quality Control Techniques

-

HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%).

-

Melting Point Determination : Consistent with literature values (272–273°C).

-

¹H NMR Spectroscopy : Characteristic signals include isopropyl methyl doublets (δ ~1.3 ppm) and aromatic protons (δ ~6.5–8.5 ppm).

Stability Studies

Accelerated degradation tests under acidic (9M H₂SO₄) and alkaline (1M NaOH) conditions at 130°C reveal hydrolysis of the ester group as the primary degradation pathway.

Case Studies and Research Findings

Patent Example: Optimized Synthesis

A case study from WO2012151640A1 details the synthesis of 10 kg batches:

化学反応の分析

Types of Reactions

Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the naphthyridine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Sulfuric acid, hydrochloric acid for esterification.

Major Products

Oxidation: Conversion of hydroxyl to carbonyl groups.

Reduction: Conversion of carbonyl to hydroxyl groups.

Substitution: Formation of amides or thioesters from ester group substitution.

科学的研究の応用

Anticancer Properties

Research indicates that naphthyridine derivatives, including ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, possess notable anticancer properties. In studies involving various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer), these compounds have demonstrated cytotoxic effects with IC50 values ranging from 0.2 to 10 μM . The mechanism of action often involves the induction of apoptosis in malignant cells while sparing normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antibacterial agents .

Drug Development

This compound serves as a scaffold for drug development due to its diverse biological activities. Its derivatives are being explored for their potential use as:

- Anticancer agents : Enhancing selectivity and potency against various cancer types.

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Ethyl derivative | MCF-7 | < 2 |

| Mannich base | HepG2 | 0.5 |

Neurological Disorders

Emerging research suggests that naphthyridine derivatives may have neuroprotective effects, making them candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized various derivatives of naphthyridine and evaluated their cytotoxicity against different cancer cell lines. The findings indicated that certain modifications to the structure significantly enhanced anticancer activity .

Case Study 2: Antimicrobial Efficacy

A comparative study published in Journal of Medicinal Chemistry assessed the antimicrobial properties of several naphthyridine derivatives. Ethyl 4-hydroxy derivatives showed promising results against resistant bacterial strains .

作用機序

The mechanism of action of ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in binding to active sites, while the ester group can undergo hydrolysis to release active metabolites. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations at Position 1

The substituent at N1 significantly impacts steric bulk, lipophilicity, and metabolic stability:

Functional Group Modifications

- Ester vs. Amide : The target’s ethyl ester group (vs. carboxamides in ) confers higher lability, enabling prodrug strategies. Hydrolysis in vivo may yield active carboxylic acid metabolites .

Data Tables

Table 1: Structural and Physical Comparison

生物活性

Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by relevant research findings and case studies.

- Chemical Formula : C₁₅H₁₈N₂O₄

- CAS Number : 1253791-01-3

- Molecular Weight : 290.32 g/mol

- Structure : The compound features a naphthyridine core with hydroxy and carboxylate functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that various naphthyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-naphthyridine | 0.22 - 0.25 | Bactericidal |

| Ciprofloxacin (control) | 0.5 | Bactericidal |

In vitro studies demonstrate that this compound displays potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Antitumor Activity

Naphthyridine derivatives have been explored for their antitumor potential. Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-naphthyridine has shown promise in inhibiting cancer cell proliferation in various models:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis |

| A549 (lung) | 12 | Cell cycle arrest |

Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of naphthyridine derivatives have also been documented. Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-naphthyridine has been shown to reduce pro-inflammatory cytokine production in vitro:

| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 120 | 30 |

This reduction suggests a potential use in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various naphthyridine derivatives found that ethyl 4-hydroxy-1-isopropyl-7-methyl exhibited superior activity against biofilm-forming strains of bacteria compared to traditional antibiotics. The compound demonstrated a significant reduction in biofilm formation by Staphylococcus epidermidis.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of ethyl 4-hydroxy-1-isopropyl-7-methyl resulted in a marked decrease in tumor size and increased survival rates compared to control groups. The mechanism was attributed to its ability to induce apoptosis selectively in tumor cells while sparing normal cells.

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

The synthesis typically involves condensation reactions of substituted pyridine precursors with ethyl acetoacetate derivatives. For example, analogous 1,8-naphthyridine esters are synthesized via aminolysis of esters using alcohols or amines under reflux conditions (e.g., NH₃/EtOH at 100°C) . Microwave-assisted or sonochemical methods (e.g., in DMF with POCl₃) can enhance reaction efficiency and yield . Reaction progress is monitored via TLC (silica gel G, chloroform/methanol 4:1) , and products are purified by crystallization (e.g., ethanol/DMF mixtures) .

Q. How can the structural identity of this compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester/ketone groups) .

- NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., isopropyl CH₃ doublets at δ ~1.3 ppm, aromatic protons at δ ~6.5–8.5 ppm) .

- X-ray crystallography : Programs like SHELX refine crystal structures, with hydrogen bonding and π-stacking interactions analyzed using ORTEP-3 for visualization .

Q. What analytical techniques are used to assess purity and stability?

- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Melting point analysis : Consistency with literature values (e.g., 272–273°C for similar esters) indicates purity.

- Stability studies : Accelerated degradation tests under acidic/alkaline conditions (e.g., 9M H₂SO₄ at 130°C for hydrolysis studies) .

Advanced Research Questions

Q. How can conflicting crystallographic data from different refinement methods be resolved?

Discrepancies in bond lengths or angles may arise from data resolution or refinement software (e.g., SHELXL vs. SHELXTL). To resolve this:

Q. What computational approaches predict the compound’s bioactivity and binding mechanisms?

- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., HIV-1 reverse transcriptase) using van der Waals and electrostatic energy terms .

- ADMET prediction : Software like SwissADME evaluates drug-likeness (e.g., logP, solubility) .

- PASS analysis : Predicts biological activity profiles (e.g., antimicrobial potential) based on structural analogs .

Q. How can contradictory reactivity data in hydrolysis/aminolysis reactions be analyzed?

Conflicting yields or side products (e.g., ester vs. carboxamide formation) may stem from solvent polarity or temperature. Mitigation strategies include:

- Kinetic studies under controlled conditions (e.g., varying H₂SO₄ concentration for nitrile-to-acid hydrolysis) .

- Mechanistic probes like isotopic labeling (e.g., ¹⁸O tracing in ester hydrolysis).

- Comparative HPLC-MS to quantify intermediates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。